1-{[5-(3-Bromophenyl)thiophen-2-yl]methyl}piperazine
Overview
Description
1-{[5-(3-Bromophenyl)thiophen-2-yl]methyl}piperazine is a chemical compound with the molecular formula C15H17BrN2S. It is a derivative of piperazine, a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of drug substances . The compound features a thiophene ring substituted with a bromophenyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-{[5-(3-Bromophenyl)thiophen-2-yl]methyl}piperazine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving α-thiocyanato ketones and other reagents under specific conditions.
Bromination: The thiophene ring is then brominated to introduce the bromophenyl group at the desired position.
Piperazine Introduction: The brominated thiophene is reacted with piperazine in the presence of a suitable base and solvent, such as ethanol, to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-{[5-(3-Bromophenyl)thiophen-2-yl]methyl}piperazine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted thiophenes and piperazine derivatives.
Scientific Research Applications
1-{[5-(3-Bromophenyl)thiophen-2-yl]methyl}piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[5-(3-Bromophenyl)thiophen-2-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The bromophenyl and thiophene groups allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-{[5-(3-Bromophenyl)thiophen-2-yl]methyl}piperazine can be compared with other similar compounds, such as:
1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine: This compound has a similar structure but with the bromine atom at a different position on the phenyl ring.
2-Butylthiophene: Used in the synthesis of anticancer agents, it shares the thiophene ring but differs in its substituents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents, it also features a thiophene ring but with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[[5-(3-bromophenyl)thiophen-2-yl]methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2S/c16-13-3-1-2-12(10-13)15-5-4-14(19-15)11-18-8-6-17-7-9-18/h1-5,10,17H,6-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAXVUDGLWEFNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(S2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235085 | |
Record name | 1-[[5-(3-Bromophenyl)-2-thienyl]methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701235085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-11-7 | |
Record name | 1-[[5-(3-Bromophenyl)-2-thienyl]methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[5-(3-Bromophenyl)-2-thienyl]methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701235085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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